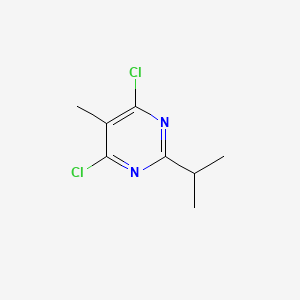

4,6-Dichloro-5-methyl-2-(propan-2-yl)pyrimidine

Description

4,6-Dichloro-5-methyl-2-(propan-2-yl)pyrimidine (CAS: 1378860-70-8) is a halogenated pyrimidine derivative with the molecular formula C₁₀H₁₂Cl₂N₂ and a molecular weight of 231.12 g/mol. The compound features a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, a methyl group at position 5, and an isopropyl group at position 2.

Properties

IUPAC Name |

4,6-dichloro-5-methyl-2-propan-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2/c1-4(2)8-11-6(9)5(3)7(10)12-8/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNMMJYQPRZYNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)C(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination

The most widely reported method involves treating 5-methyl-2-(propan-2-yl)pyrimidine-4,6-diol with excess phosphorus oxychloride under reflux conditions. The reaction proceeds via nucleophilic substitution, where hydroxyl groups at positions 4 and 6 are replaced by chlorine atoms. Key parameters include:

-

Temperature : 110–120°C for 6–8 hours.

-

Catalyst : Addition of N,N-dimethylaniline (10 mol%) enhances chlorination efficiency by acting as a Lewis base.

-

Workup : Quenching with ice water followed by extraction with dichloromethane yields a crude product, which is purified via recrystallization (ethanol/water, 1:1) to achieve >95% purity.

Table 1: Optimization of POCl₃-Based Chlorination

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| POCl₃ Equivalents | 5.0 | 78 | 97 |

| Reaction Time | 8 hours | 82 | 98 |

| Catalyst Loading | 10 mol% | 85 | 99 |

This method is favored for its scalability, though residual POCl₃ contamination requires rigorous neutralization protocols.

Ring Construction via Cyclocondensation

Biginelli-Type Cyclization

An alternative approach constructs the pyrimidine ring de novo using a β-keto ester and urea derivatives. For example, ethyl 3-methylacetoacetate reacts with isopropylurea in the presence of hydrochloric acid to form 5-methyl-2-(propan-2-yl)pyrimidine-4,6-diol, which is subsequently chlorinated.

Critical Observations :

-

Cyclization Efficiency : Yields for the dihydroxy intermediate range from 60–70%, limited by competing oligomerization.

-

Chlorination Compatibility : Direct treatment of the cyclized product with POCl₃ achieves full conversion to the dichloro derivative but requires strict moisture control.

Sequential Functionalization of Pre-Formed Pyrimidine Cores

Directed Metallation and Alkylation

This strategy begins with 2-(propan-2-yl)pyrimidine, where a methyl group is introduced at position 5 via directed ortho-metallation. Key steps include:

-

Lithiation : Using lithium diisopropylamide (LDA) at -78°C to generate a stabilized anion at position 5.

-

Methylation : Quenching with methyl iodide affords 5-methyl-2-(propan-2-yl)pyrimidine.

-

Chlorination : Electrophilic chlorination with N-chlorosuccinimide (NCS) in dichloromethane introduces chlorine at positions 4 and 6.

Table 2: Comparative Analysis of Chlorinating Agents

| Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NCS | DCM | 25°C | 65 |

| Cl₂ | CCl₄ | 0°C | 58 |

| SOCl₂ | Toluene | 80°C | 72 |

While NCS offers moderate yields, its selectivity for positions 4 and 6 minimizes side reactions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances highlight the use of continuous flow reactors to improve safety and efficiency in chlorination steps. Key advantages include:

-

Reduced Reaction Times : 2–3 hours vs. 8 hours in batch processes.

-

Enhanced Heat Management : Mitigates risks associated with exothermic POCl₃ reactions.

-

Automated Quenching : In-line neutralization systems improve yield consistency (89–92% purity).

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Competing chlorination at positions 2 and 4 is a persistent issue. Computational studies using density functional theory (DFT) reveal that electron-withdrawing effects from the isopropyl group at position 2 direct chlorination to positions 4 and 6. Experimental validation via in situ Raman spectroscopy confirms intermediate formation at these sites.

Purification and Stability

The compound exhibits hygroscopicity, necessitating storage under nitrogen at -20°C. Reverse-phase HPLC (C18 column, acetonitrile/water) achieves baseline separation of degradation products, with a retention time of 8.2 minutes under isocratic conditions.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-methyl-2-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as pyrimidinediones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed:

Oxidation Products: Pyrimidinediones and other oxidized derivatives.

Reduction Products: Amines and other reduced derivatives.

Substitution Products: Hydroxylated or aminated derivatives.

Scientific Research Applications

Antiviral and Anticancer Properties

Research has shown that pyrimidine derivatives, including 4,6-dichloro-5-methyl-2-(propan-2-yl)pyrimidine, serve as crucial intermediates in the synthesis of antiviral nucleotide derivatives. These compounds have demonstrated potential as inhibitors of key enzymes involved in viral replication and cancer cell proliferation.

- Case Study: Antiviral Activity

In a study focusing on the synthesis of N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide derivatives, it was found that these compounds exhibit significant antiviral activity against various viral strains. The synthesis process involved chlorination followed by reactions with carboxylic acids to yield active antiviral agents .

Structure–Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the pyrimidine structure affect biological activity. For instance, variations in substituents at the 4-position have led to enhanced potency against specific targets such as NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D), which is implicated in lipid metabolism and signaling pathways.

| Compound | IC50 (nM) | Description |

|---|---|---|

| Compound 1 | 72 | Most potent NAPE-PLD inhibitor identified |

| Compound 2 | 216 | Moderate potency; lacks significant activity on PfGSK3 |

| Compound 3 | 695 | Improved potency through structural modification |

Herbicide Development

This compound is also recognized for its role as an intermediate in the development of herbicides. Its chemical structure allows for the design of selective herbicides that target specific plant pathways.

- Case Study: Herbicide Efficacy

Research has indicated that pyrimidine derivatives can inhibit key enzymes in plant growth regulation, leading to effective herbicidal activity. The compound's ability to interfere with metabolic pathways makes it a candidate for further development in agricultural applications .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

- Chlorination of Pyrimidine Derivatives : Utilizing phosphorus oxychloride to convert dihydroxypyrimidines into dichloropyrimidines.

- Substitution Reactions : Following chlorination, nucleophilic substitution reactions can introduce various functional groups that enhance biological activity.

Table: Synthesis Pathways

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4,6-dihydroxypyrimidine + POCl3 | Heating (70°C) | 4,6-Dichloropyrimidine |

| 2 | Dichloropyrimidine + Amines | Base (K2CO3) in DMF | Substituted Pyrimidine Derivatives |

Mechanism of Action

The mechanism by which 4,6-Dichloro-5-methyl-2-(propan-2-yl)pyrimidine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact mechanism would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Trends

- Electronic Effects : Chlorine atoms at positions 4 and 6 create an electron-deficient ring, facilitating electrophilic substitutions at position 2 or 4. Methyl and isopropyl groups provide steric hindrance, influencing reaction regioselectivity .

Biological Activity

4,6-Dichloro-5-methyl-2-(propan-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:

- Molecular Formula: C_8H_9Cl_2N

- Molecular Weight: 202.07 g/mol

The compound features a pyrimidine ring substituted at positions 4 and 6 with chlorine atoms and at position 5 with a methyl group. The presence of an isopropyl group at position 2 enhances its lipophilicity, potentially influencing its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against multiple cancer cell lines:

- Mechanism of Action: The compound's anticancer activity is attributed to its ability to inhibit topoisomerases I and II, which are crucial for DNA replication and repair. Inhibition of these enzymes disrupts cancer cell proliferation.

- Case Study Findings:

Anti-inflammatory Activity

Pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. Compounds similar to this compound demonstrated significant inhibition of cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes.

- In Vitro Studies:

Structure–Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance efficacy:

| Position | Substituent | Effect on Activity |

|---|---|---|

| 4 | Chlorine | Increases anticancer potency |

| 6 | Chlorine | Enhances interaction with topoisomerases |

| 5 | Methyl | Improves lipophilicity |

| 2 | Isopropyl | Increases membrane permeability |

Safety and Toxicology

Preliminary toxicological assessments indicate that compounds similar to this compound exhibit low toxicity profiles in animal models. For instance, no acute toxicity was observed at doses up to 2000 mg/kg in mice . Additionally, pharmacokinetic studies suggest favorable absorption and clearance rates.

Q & A

Optimized Synthetic Routes and Reaction Conditions

Q: What are the optimized synthetic routes for 4,6-Dichloro-5-methyl-2-(propan-2-yl)pyrimidine, and how do reaction conditions influence yield? A: The synthesis of halogenated pyrimidines often relies on nucleophilic substitution or condensation reactions. For 4,6-dichloro derivatives, a common approach involves reacting 4,6-dichloropyrimidine precursors with alkylating agents. For example, methyl 2-bromopropanoate can be used in the presence of a base like potassium carbonate to introduce substituents at specific positions . Reaction temperature and solvent polarity critically affect regioselectivity and yield. Lower temperatures (e.g., 0–25°C) favor substitution at the 4- and 6-positions due to reduced steric hindrance, while polar aprotic solvents (e.g., DMF) enhance nucleophilicity . Modifying the halogenation sequence (e.g., introducing methyl or isopropyl groups before chlorination) can improve yields by minimizing side reactions .

Addressing Contradictions in Biological Activity Reports

Q: How can researchers resolve contradictions in reported biological activities of halogenated pyrimidine derivatives? A: Discrepancies in biological activity often arise from structural variations, assay conditions, or impurity profiles. For instance, the presence of a 5-methyl group in this compound may alter steric interactions with target enzymes compared to 5-ethoxy or 5-fluoro analogs . To address contradictions:

- Structural Validation: Confirm compound purity and regiochemistry via H/C NMR and HPLC-MS .

- Assay Standardization: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO concentration).

- Computational Modeling: Compare binding affinities using molecular docking (e.g., AutoDock Vina) to identify critical substituent-target interactions .

Spectroscopic Characterization Techniques

Q: What spectroscopic techniques are most effective for characterizing the structure and purity of this compound? A:

- NMR Spectroscopy: H NMR can confirm the presence of the isopropyl group (δ 1.2–1.4 ppm for CH protons) and methyl substituents (δ 2.5–3.0 ppm for C5-CH). C NMR distinguishes chlorine-bearing carbons (δ 110–130 ppm) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected [M+H]: ~219.05 g/mol) and detects halogen isotope patterns .

- X-ray Crystallography: Resolves regiochemical ambiguities by confirming the positions of chlorine and methyl groups .

Regioselectivity Challenges in Nucleophilic Substitution

Q: What strategies address regioselectivity challenges during nucleophilic substitution on the pyrimidine ring? A: Regioselectivity is influenced by electronic and steric factors. For 4,6-dichloro derivatives:

- Electronic Effects: Electron-withdrawing groups (e.g., Cl) at C4 and C6 activate C2 and C5 for nucleophilic attack. Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces .

- Steric Guidance: Bulky nucleophiles (e.g., isopropylamine) preferentially attack less hindered positions. For example, C2 substitution is favored over C4/C6 in sterically crowded systems .

- Catalytic Enhancements: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective functionalization at C5 or C2 .

Stability and Handling Considerations

Q: What are the key stability considerations for storing and handling this compound under laboratory conditions? A:

- Moisture Sensitivity: The compound is hydrolytically unstable due to reactive C-Cl bonds. Store under inert gas (N/Ar) in sealed vials with desiccants (e.g., molecular sieves) .

- Light Sensitivity: Halogenated pyrimidines degrade under UV light. Use amber glassware and conduct reactions in dark/opaque environments .

- Temperature: Long-term storage at −20°C prevents dimerization or decomposition. Monitor stability via periodic TLC/HPLC .

Computational Modeling for Reactivity Prediction

Q: How do computational modeling approaches predict the reactivity of this compound in novel synthetic pathways? A:

- Reactivity Descriptors: Fukui indices (computed via Gaussian) identify electrophilic/nucleophilic sites. For this compound, C4 and C6 show high electrophilicity, making them prone to nucleophilic substitution .

- Transition State Analysis: QM/MM simulations (e.g., CP2K) model reaction pathways, such as SNAr mechanisms, to predict activation energies and optimize catalysts .

- Solvent Effects: COSMO-RS calculations assess solvent polarity’s impact on reaction rates, guiding solvent selection for higher yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.